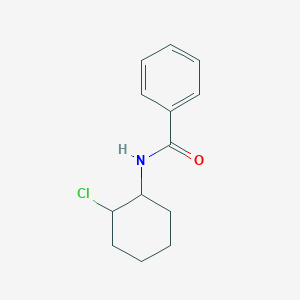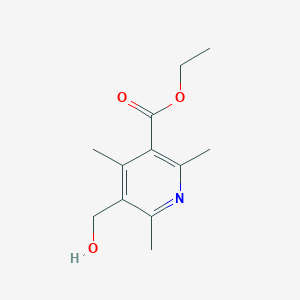
4,4'-(1,4-Piperazinediyldicarbonyl)bis(N-ethyl-2-nitroaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(1,4-Piperazinediyldicarbonyl)bis(N-ethyl-2-nitroaniline) is an organic compound characterized by its complex structure, which includes a piperazine ring, two nitroaniline groups, and carbonyl linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,4-Piperazinediyldicarbonyl)bis(N-ethyl-2-nitroaniline) typically involves a multi-step process. One common method includes the reaction of 1,4-piperazinedicarboxylic acid with N-ethyl-2-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
4,4’-(1,4-Piperazinediyldicarbonyl)bis(N-ethyl-2-nitroaniline) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The carbonyl linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 4,4’-(1,4-Piperazinediyldicarbonyl)bis(N-ethyl-2-aminoaniline).
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 1,4-Piperazinedicarboxylic acid and N-ethyl-2-nitroaniline.
科学的研究の応用
4,4’-(1,4-Piperazinediyldicarbonyl)bis(N-ethyl-2-nitroaniline) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 4,4’-(1,4-Piperazinediyldicarbonyl)bis(N-ethyl-2-nitroaniline) involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring may also play a role in modulating the compound’s activity by enhancing its binding affinity to certain receptors or enzymes.
類似化合物との比較
Similar Compounds
4,4’-(1,4-Piperazinediyl)bis-Benzaldehyde: Similar in structure but lacks the nitro groups and carbonyl linkages.
Piperidine, 4,4’-(1,3-propanediyl)bis-: Contains a piperidine ring instead of a piperazine ring and different substituents.
Uniqueness
4,4’-(1,4-Piperazinediyldicarbonyl)bis(N-ethyl-2-nitroaniline) is unique due to its combination of nitroaniline groups, piperazine ring, and carbonyl linkages, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C22H26N6O6 |
|---|---|
分子量 |
470.5 g/mol |
IUPAC名 |
[4-[4-(ethylamino)-3-nitrobenzoyl]piperazin-1-yl]-[4-(ethylamino)-3-nitrophenyl]methanone |
InChI |
InChI=1S/C22H26N6O6/c1-3-23-17-7-5-15(13-19(17)27(31)32)21(29)25-9-11-26(12-10-25)22(30)16-6-8-18(24-4-2)20(14-16)28(33)34/h5-8,13-14,23-24H,3-4,9-12H2,1-2H3 |
InChIキー |
HERLFVJNYCOQDY-UHFFFAOYSA-N |
正規SMILES |
CCNC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)NCC)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![butyl 2-amino-1-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11973174.png)
![(5Z)-3-cyclohexyl-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973184.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11973189.png)
![Methyl (2E)-2-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973196.png)
![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione](/img/structure/B11973212.png)


![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973221.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2-chlorophenyl)methylidene]-2-methylpropanehydrazide](/img/structure/B11973228.png)
![methyl (2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973242.png)
![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11973243.png)


![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11973275.png)
